molecular formula C11H12FN5O2 B2674352 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide CAS No. 921123-31-1

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide

Cat. No.: B2674352
CAS No.: 921123-31-1
M. Wt: 265.248
InChI Key: DACNRONEZCKWPD-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide (CAS 921123-31-1) is an organic compound with the molecular formula C11H12FN5O2 and a molecular weight of 265.24 g/mol . This reagent is built around a 1-(4-fluorophenyl)-1H-tetrazole core, a structure of significant interest in pharmaceutical research and drug design. The tetrazole ring is a renowned bioisostere for carboxylic acids and amide bonds, offering improved metabolic stability and favorable lipophilicity while mimicking the spatial and electronic properties of these common functional groups . This makes tetrazole-containing compounds valuable tools for modulating the physicochemical properties of lead molecules and for probing biological mechanisms . Specifically, the 1,5-disubstituted tetrazole motif in this compound can serve as a cis-amide bond surrogate in peptidomimetics, constraining peptide conformations and enhancing resistance to enzymatic degradation . Furthermore, tetrazole derivatives are frequently investigated for their diverse biological activities. Recent studies on novel tetrazole hybrids, such as tetrazole-piperazine sulfonamide conjugates, have demonstrated promising antiproliferative activity against a range of human cancer cell lines, underscoring the potential of this chemical class in oncology research . This compound is intended for use in chemical biology, medicinal chemistry, and drug discovery research as a building block or intermediate. This product is sold for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5O2/c1-19-7-11(18)13-6-10-14-15-16-17(10)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACNRONEZCKWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an azide with a nitrile compound under acidic conditions. The fluorophenyl group is introduced via a nucleophilic substitution reaction, and the methoxyacetamide moiety is added through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyacetamide moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related derivatives with tetrazole cores and acetamide/thioacetamide side chains:

Compound Name/ID Substituents on Tetrazole Key Functional Groups Notable Properties
N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide 4-Fluorophenyl Methoxyacetamide High lipophilicity (fluorine), moderate polarity (methoxy)
2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-isopropyl-N-phenylacetamide () 4-Ethoxyphenyl Thioacetamide, isopropyl Increased steric bulk (ethoxy, isopropyl)
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl]methyl]imidazole-4-propanoate () Phenyl Ester, imidazole Enhanced polarity (ester), aromatic stacking potential
Losartan () Biphenyl-tetrazolyl Imidazole, hydroxymethyl Angiotensin II antagonist (bioisosteric carboxylic acid replacement)

Key Observations :

  • Lipophilicity : The 4-fluorophenyl group in the target compound likely increases membrane permeability compared to ethoxyphenyl () or unsubstituted phenyl analogs () .
  • Electronic Effects : The electron-withdrawing fluorine may stabilize the tetrazole ring, contrasting with the electron-donating ethoxy group in , which could alter reactivity or binding interactions.

Key Observations :

  • High yields (>90%) for imidazole-tetrazole hybrids () suggest efficient coupling methodologies, which could be adapted for the target compound .
Spectral and Physicochemical Data

While direct spectral data for the target compound are unavailable, NMR trends from analogs provide insights:

Compound () ¹H NMR Peaks (δ, ppm) Functional Group Correlation
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl]methyl]imidazole-4-propanoate 5.38 (s, 2H; CH₂), 3.65 (s, 3H; OCH₃) Methyl ester, tetrazole CH₂
(E)-Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl]methyl]imidazole-4-acrylate 3.78 (s, 3H; OCH₃) Acrylate ester

Inferred Data for Target Compound :

  • Expected ¹H NMR signals: ~5.4 ppm (CH₂ bridge), 3.7–3.8 ppm (OCH₃), and aromatic protons at 7.2–7.8 ppm (4-fluorophenyl) .
  • IR would show C=O stretching (~1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The tetrazole ring is known for its diverse biological properties, including anticancer and antimicrobial activities. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula : C11H12FN5O2
  • Molecular Weight : 251.25 g/mol
  • CAS Number : 1021227-23-5
  • Structure : The compound features a tetrazole ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases.

Research indicates that compounds containing tetrazole moieties can act as microtubule destabilizers, leading to apoptosis in cancer cells. For instance, related tetrazole compounds have shown significant inhibitory effects on tubulin polymerization, which is essential for cell division and cancer cell proliferation .

Biological Activity Data

Activity IC50 Value (µM) Cell Line Reference
Anticancer (microtubule destabilization)<10SGC-7901, A549, HeLa
HDAC Inhibition34.6SKM-1 (myelodysplastic syndrome)
Apoptosis InductionN/AVarious cancer lines

Case Studies

  • Anticancer Efficacy : A study evaluated a series of tetrazole derivatives, including this compound. It was found that these compounds effectively inhibited cell growth in various cancer cell lines by inducing apoptosis through microtubule destabilization .
  • Histone Deacetylase (HDAC) Inhibition : Another investigation highlighted the potential of related compounds to inhibit HDACs, which play a critical role in cancer cell survival and proliferation. The compound demonstrated promising results in increasing acetylation levels of histones, thereby promoting apoptosis in cancer cells .

Pharmacokinetic Profile

Although specific pharmacokinetic data for this compound is limited, related studies on tetrazole compounds suggest favorable profiles with good oral bioavailability and low toxicity in animal models. These properties are essential for the development of effective therapeutic agents.

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